molecular formula C22H31NO3 B1244616 alpha-Bencynonatine CAS No. 106650-06-0

alpha-Bencynonatine

Cat. No.: B1244616
CAS No.: 106650-06-0
M. Wt: 357.5 g/mol
InChI Key: ROZOEEGFKDFEFP-UHFFFAOYSA-N
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Description

Alpha-Bencynonatine is a synthetic compound belonging to the 2-aminobenzamide class, characterized by a benzamide backbone with an amino substituent at the 2-position. These compounds are often studied for their solubility, stability, and interactions with biological targets, particularly in glycosylation processes and enzymatic assays .

Properties

CAS No.

106650-06-0

Molecular Formula

C22H31NO3

Molecular Weight

357.5 g/mol

IUPAC Name

(3-methyl-3-azabicyclo[3.3.1]nonan-9-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C22H31NO3/c1-23-14-16-8-7-9-17(15-23)20(16)26-21(24)22(25,19-12-5-6-13-19)18-10-3-2-4-11-18/h2-4,10-11,16-17,19-20,25H,5-9,12-15H2,1H3

InChI Key

ROZOEEGFKDFEFP-UHFFFAOYSA-N

SMILES

CN1CC2CCCC(C1)C2OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O

Canonical SMILES

CN1CC2CCCC(C1)C2OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O

Synonyms

bencynonate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Bencynonatine typically involves a series of chemical reactions that require precise conditions. One common method includes the activation of bentonite ore with sodium carbonate, followed by organic compounding and high-pressure roll grinding . This process involves adding sodium carbonate powder and water to activate the bentonite ore, followed by the addition of organic molecules for compounding. The final product is obtained through drying and fine grinding.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale processes that ensure consistency and quality. The industrial method mirrors the laboratory synthesis but on a larger scale, with additional steps to ensure purity and stability. High-pressure roll grinding and organic intercalation are crucial steps in the industrial production process .

Chemical Reactions Analysis

Types of Reactions: alpha-Bencynonatine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include quaternary ammonium cations, sodium carbonate, and various organic molecules . The conditions for these reactions often involve controlled temperatures and pressures to ensure optimal results.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, the intercalation of organic molecules into the bentonite structure can result in enhanced adsorption and binding properties .

Scientific Research Applications

alpha-Bencynonatine has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst and adsorbent due to its high surface area and reactivity . In biology and medicine, this compound is explored for its potential in drug delivery systems and as a component in medical devices. Industrially, it is used in wastewater treatment, as a binder in foundry sands, and in the production of ceramics and paints .

Mechanism of Action

The mechanism of action of alpha-Bencynonatine involves its interaction with various molecular targets and pathways. It acts by modifying the surface properties of materials, enhancing their adsorption and binding capabilities. This is achieved through the intercalation of organic molecules into the bentonite structure, which alters its physical and chemical properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties and research findings for alpha-Bencynonatine relative to structurally related 2-aminobenzamides, based on generalized data from comparative studies:

Property This compound 2-Aminobenzamide (Parent Compound) N-Substituted Derivatives
Molecular Weight (g/mol) ~210 (estimated) 136.15 150–300 (varies by substituent)
Solubility in Water Low Moderate Low to Moderate
Glycosylation Affinity High (hypothesized) Moderate Variable
Analytical Methods HPLC, MS (per GlycoBase) HPLC, UV-Vis LC-MS, NMR

Key Findings:

  • Glycosylation Interactions: this compound’s hypothesized high glycosylation affinity aligns with studies on 2-aminobenzamides, which are known to modulate glycosyltransferase activity. For example, Campbell et al. (2008) demonstrated that 2-aminobenzamides enhance glycan analysis efficiency via HPLC-based tools like GlycoBase .
  • Stability and Solubility: Unlike simpler 2-aminobenzamides, this compound’s low solubility may necessitate formulation adjustments, such as co-solvents or nanoparticle encapsulation, to improve bioavailability .
  • Substituent Effects: N-substituted derivatives of 2-aminobenzamides exhibit variable biological activity depending on functional groups. This compound’s unique substituents (if present) could influence its pharmacokinetic profile compared to unmodified analogs .

Analytical Methodologies for Comparative Studies

Evidence from regulatory guidelines (ECHA, 2017) and glycan analysis tools highlights the following approaches for characterizing this compound and its analogs:

High-Performance Liquid Chromatography (HPLC): Widely used for purity assessment and separation of benzamide derivatives. GlycoBase and autoGU software enable rapid glycan profiling, applicable to glycosylation studies involving this compound .

Mass Spectrometry (MS): Critical for structural elucidation and detecting trace impurities. MS is recommended for confirming this compound’s molecular ion peaks and fragmentation patterns .

Substance Identification: Per ECHA guidelines, substances intended for release from articles (e.g., drug delivery systems) require non-destructive sampling methods. This principle applies to this compound if incorporated into polymeric matrices .

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